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Compound of Interest

Compound Name:
ethyl (1S,3R)-3-

hydroxycyclohexanecarboxylate

CAS No.: 1680213-12-0

Cat. No.: B3393004

Get Quote

Technical Whitepaper: Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate

Executive Summary
Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate is a high-value chiral building block

characterized by a 1,3-disubstituted cyclohexane ring with a cis stereochemical relationship

between the carboxylate and hydroxyl groups. This scaffold is critical in the synthesis of

pharmaceutical intermediates, particularly for neuraminidase inhibitors, PDE4 inhibitors, and

complex bioactive macrocycles.

This guide provides a definitive technical analysis of the molecule, focusing on its

cheminformatics identity, asymmetric synthesis via biocatalysis (Green Chemistry), and

downstream applications in medicinal chemistry.

Structural Identity & Cheminformatics
The precise stereochemical definition of this molecule is paramount. The (1S, 3R) configuration

implies a cis relationship in the 1,3-disubstituted system.
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Core Identifiers
Parameter Data

IUPAC Name
Ethyl (1S,3R)-3-hydroxycyclohexane-1-

carboxylate

Common Name
cis-3-Hydroxycyclohexanecarboxylic acid ethyl

ester (Enantiomer)

Isomeric SMILES CCOC(=O)[C@H]1CCCC1

Molecular Formula C₉H₁₆O₃

Molecular Weight 172.22 g/mol

Stereochemistry (1S, 3R) – cis configuration

CAS Number

1680213-12-0 (Note: Often listed as rel or

generic 94160-25-5; verify specific optical

rotation batch-to-batch)

Stereochemical Logic
In a 1,3-disubstituted cyclohexane:

Cis (1S, 3R): The substituents (ester and hydroxyl) are oriented on the same face of the ring

(e.g., both equatorial in the stable chair conformer).

Trans (1S, 3S): The substituents are on opposite faces.

Significance: The cis geometry is thermodynamically favored in the diequatorial

conformation, making it a stable target for synthesis, yet accessing the specific (1S, 3R)

enantiomer over the (1R, 3S) requires high-fidelity asymmetric catalysis.

Asymmetric Synthesis: The Biocatalytic Route
While traditional chemical reduction of ethyl 3-oxocyclohexanecarboxylate using NaBH₄ yields

a diastereomeric mixture (often favoring the thermodynamic cis product but lacking

enantioselectivity), the industry standard for high-purity (1S, 3R) production is Biocatalytic

Ketone Reduction.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3393004?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology: KRED-Mediated Asymmetric Reduction
This protocol utilizes Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs) to

stereoselectively reduce the ketone precursor. This method is superior to metal-hydride

reduction due to its ability to set two chiral centers simultaneously via Dynamic Kinetic

Resolution (DKR) if the substrate racemizes, or simple diastereoselective reduction.

Substrate: Ethyl 3-oxocyclohexanecarboxylate.

Enzyme: NADPH-dependent Ketoreductase (Screened panel, e.g., Lactobacillus or

Thermoanaerobacter origin).

Cofactor Recycling: Glucose Dehydrogenase (GDH) system.

Reaction Pathway Diagram
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Figure 1: Enzymatic cycle for the asymmetric reduction of the ketone precursor. The KRED

enzyme ensures the (1S, 3R) specificity, while GDH recycles the expensive cofactor.

Validated Experimental Protocol
Objective: Synthesis of Ethyl (1S,3R)-3-hydroxycyclohexanecarboxylate via KRED

reduction.
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Buffer Preparation: Prepare 100 mM Potassium Phosphate buffer (pH 7.0) containing 2 mM

Magnesium Sulfate (MgSO₄).

Cofactor Mix: Dissolve NADP+ (1.0 mM final conc.) and Glucose (1.5 eq relative to

substrate) in the buffer.

Enzyme Loading: Add Glucose Dehydrogenase (GDH, 5 U/mL) and the specific KRED

variant (10 mg/mL lyophilized powder).

Substrate Addition: Add Ethyl 3-oxocyclohexanecarboxylate (50 mM) dissolved in IPA or

DMSO (5% v/v co-solvent).

Incubation: Stir at 30°C, 250 rpm for 24 hours. Monitor pH and adjust with 1M NaOH if

necessary to maintain pH 7.0 (gluconic acid byproduct lowers pH).

Work-up: Extract reaction mixture with Ethyl Acetate (3x). Dry organic layer over Na₂SO₄ and

concentrate in vacuo.

Validation: Analyze diastereomeric ratio (dr) and enantiomeric excess (ee) via Chiral HPLC

(e.g., Chiralpak AD-H column, Hexane/IPA gradient).

Pharmaceutical Applications
The (1S, 3R) scaffold acts as a "chiral geometrical constraint" in drug design. By fixing the

geometry of the cyclohexane ring, it directs substituents into specific pockets of target proteins.

Key Therapeutic Areas
PDE4 Inhibitors:

Analogs of Cilomilast and Roflumilast often utilize 1,3- or 1,4-disubstituted cyclohexane

rings to mimic the catechol ether moiety of the natural substrate cAMP. The (1S, 3R)

isomer provides a specific vector for hydrogen bonding within the PDE4 active site.

Neuraminidase Inhibitors:

While Oseltamivir (Tamiflu) is based on a cyclohexene ring, research into "saturated

bioisosteres" utilizes the (1S, 3R)-hydroxy ester core to probe binding affinity without the
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metabolic liability of the double bond.

Edoxaban Intermediates:

Advanced intermediates for anticoagulants (Factor Xa inhibitors) often require chiral

cyclohexane diamines or amino-alcohols derived from this hydroxy-ester precursor (via

Curtius rearrangement of the acid or amination of the alcohol).

Analytical Characterization Data
To ensure scientific integrity, the synthesized product must meet the following spectral criteria:

¹H NMR (400 MHz, CDCl₃):

δ 4.13 (q, J = 7.1 Hz, 2H, O-CH₂-CH₃),

δ 3.62 (tt, J = 10.8, 4.2 Hz, 1H, CH-OH) — Multiplicity confirms axial/equatorial

relationships.

δ 2.35 (tt, 1H, CH-COOEt),

δ 1.25 (t, 3H, CH₃).

Note: The coupling constants of the methine protons are diagnostic for the cis-diequatorial

conformation.

Physical State: Colorless viscous oil.

Boiling Point: 127-134 °C at 0.1 mmHg.[1]

References
National Center for Biotechnology Information (2025).PubChem Compound Summary for

CID 3023897, Ethyl 3-hydroxycyclohexanecarboxylate. Retrieved from [Link]

Hollmann, F., et al. (2021).Enzymatic reduction of ketones: A Green Chemistry

approach.Angewandte Chemie International Edition.[2] (Contextual grounding for KRED

protocol).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.chemimpex.com/products/30003
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-3-hydroxycyclohexanecarboxylate
https://epub.ub.uni-greifswald.de/frontdoor/deliver/index/docId/4100/file/ANIE_ANIE202006648.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3393004?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemimpex.com [chemimpex.com]

2. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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